molecular formula C11H16N2O2 B263818 1-Ethyl-4-(2-furoyl)piperazine

1-Ethyl-4-(2-furoyl)piperazine

Cat. No.: B263818
M. Wt: 208.26 g/mol
InChI Key: DPFZNKFALBEQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(2-furoyl)piperazine is a chemical compound of interest in medicinal chemistry and pharmacological research, with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. This piperazine derivative is designed for Research Use Only and is a valuable building block in the synthesis and exploration of novel therapeutic agents. Piperazine derivatives are frequently investigated for their affinity toward various biological targets. Specifically, structural analogs featuring a furoyl-piperazine moiety have been studied for their binding properties to alpha-adrenoceptors, which are significant targets in cardiovascular and neurological research . Research on similar molecular architectures indicates that such compounds can play a role in Structure-Activity Relationship (SAR) studies, helping scientists understand how specific substituents influence a molecule's biological activity and selectivity . The presence of the ethyl group on the piperazine nitrogen allows researchers to modulate the compound's lipophilicity and steric properties, which are critical factors in drug-receptor interactions and pharmacokinetics. As a research chemical, this compound is strictly for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3

InChI Key

DPFZNKFALBEQBH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC=CO2

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Furoyl Piperazine Analogues

Strategies for the Synthesis of Furoyl Piperazine (B1678402) Core Structures

The construction of the furoyl piperazine backbone is a critical step in the synthesis of the target compound. This often involves the use of a key intermediate that can be further modified.

1-(2-Furoyl)piperazine (B32637) serves as a crucial building block in the synthesis of a wide array of more complex molecules. ajol.infonih.govchemicalbook.comsigmaaldrich.com Its synthesis is a foundational step, often achieved by reacting piperazine with 2-furoic acid or its derivatives. chemicalbook.com This intermediate, possessing a reactive secondary amine on the piperazine ring, is readily available for further functionalization.

The general synthetic strategy involves the N-alkylation or N-acylation of 1-(2-furoyl)piperazine. For instance, it can be reacted with various electrophiles to introduce diverse substituents at the N4 position of the piperazine ring. ajol.infohilarispublisher.com This versatility makes 1-(2-furoyl)piperazine a common starting point in multi-step syntheses. nih.govsemanticscholar.org For example, it has been used in the synthesis of novel dibenzofuran-piperazine derivatives and various benzamide (B126) compounds. hilarispublisher.com The reaction of 1-(2-furoyl)piperazine with electrophiles like N-aryl/aralkyl-3-bromopropanamides in the presence of a base such as potassium carbonate in acetonitrile (B52724) leads to the formation of more complex propanamide derivatives. ajol.info Similarly, it can be reacted with 4-(chloromethyl)-N-(substituted-phenyl)benzamides to yield benzamide derivatives. hilarispublisher.com

The synthesis of 1-Ethyl-4-(2-furoyl)piperazine requires the specific placement of a furoyl group at one nitrogen and an ethyl group at the other. Achieving this regioselectivity is a key challenge in piperazine chemistry.

One common approach involves a stepwise functionalization. The synthesis can commence with the acylation of piperazine with 2-furoyl chloride, which yields 1-(2-furoyl)piperazine. Due to the electron-withdrawing nature of the furoyl group, the remaining secondary amine in the piperazine ring is deactivated, which can help in controlling subsequent reactions. The second step involves the N-alkylation of 1-(2-furoyl)piperazine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base to introduce the ethyl group at the N4 position.

Alternatively, the synthesis can start with N-ethylpiperazine, which is then acylated with 2-furoyl chloride. The choice of reaction conditions, including the solvent and base, is crucial to ensure high yields and prevent side reactions. The regioselectivity in the functionalization of piperazine derivatives is a well-studied area, with various strategies developed to control the substitution pattern on the heterocyclic ring. rsc.orgresearchgate.netnih.govmdpi.com

Utilization of 1-(2-Furoyl)piperazine as a Key Synthetic Intermediate

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

The unambiguous identification and structural confirmation of this compound and its analogues are accomplished through a combination of modern spectroscopic methods. researchgate.netbas.bg These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms. ajol.infografiati.com

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netbas.bg

In the ¹H NMR spectrum of a related compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the protons of the piperazine ring appear as broad singlets at approximately δ 3.84 and 2.54 ppm. hilarispublisher.comresearchgate.net The signals for the furoyl moiety are typically observed in the aromatic region of the spectrum. pjps.pk For the ethyl group, a quartet and a triplet are expected. For instance, in prop-2-yn-1-yl 4-ethylpiperazine-1-carboxylate, the ethyl group protons resonate at δ 1.06 (triplet) and 2.4 (multiplet) ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the furoyl group typically resonates at a downfield chemical shift, often around δ 159 ppm. pjps.pk The carbons of the piperazine ring usually appear in the range of δ 40-60 ppm. mdpi.com

Table 1: Representative NMR Data for Furoyl Piperazine Analogues

Nucleus Functional Group Chemical Shift (δ, ppm) Reference
¹H NMR Piperazine ring ~2.4, ~3.5 mdpi.com
Furoyl ring ~6.4-7.5 pjps.pk
Ethyl group (CH₂) ~2.4 (multiplet) mdpi.com
Ethyl group (CH₃) ~1.06 (triplet) mdpi.com
¹³C NMR Piperazine ring ~43-53 mdpi.com
Furoyl ring ~111-147 pjps.pk
Carbonyl (C=O) ~159 pjps.pk

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. researchgate.netbas.bg For this compound, the molecular ion peak would confirm its molecular formula.

The fragmentation pattern in the mass spectrum can provide valuable structural information. A common fragmentation pathway for furoyl piperazine derivatives involves the cleavage of the bond between the piperazine ring and the furoyl group, leading to a characteristic fragment ion for the furoyl moiety at m/z 95. hilarispublisher.comjtin.com.my Another significant fragmentation would be the loss of the ethyl group. The analysis of these fragment ions helps to confirm the presence and connectivity of the different structural units within the molecule. pjps.pkresearchgate.net

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netbas.bg The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. ajol.infosemanticscholar.org

A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1630-1660 cm⁻¹. pjps.pk The C-N stretching vibrations of the piperazine ring usually appear around 1110-1120 cm⁻¹. hilarispublisher.com The C-O-C stretching of the furan (B31954) ring can be seen around 1190-1200 cm⁻¹. pjps.pk The aliphatic C-H stretching vibrations of the ethyl and piperazine methylene (B1212753) groups are expected in the region of 2800-3000 cm⁻¹. pjps.pk

Table 2: Characteristic FT-IR Absorption Bands for Furoyl Piperazine Analogues

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
Amide (C=O) Stretching 1651 - 1659 pjps.pk
Furan (C-O-C) Stretching 1190 - 1197 pjps.pk
Piperazine (C-N) Stretching 1110 - 1119 hilarispublisher.compjps.pk
Aromatic C-H Stretching ~3080 - 3095 hilarispublisher.compjps.pk

Table 3: List of Compound Names

Compound Name
1-(2-Furoyl)piperazine
This compound
2-furoic acid
2-furoyl chloride
N-aryl/aralkyl-3-bromopropanamides
4-(chloromethyl)-N-(substituted-phenyl)benzamides
N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide
prop-2-yn-1-yl 4-ethylpiperazine-1-carboxylate
N-ethylpiperazine
ethyl iodide
ethyl bromide
potassium carbonate
dibenzofuran-piperazine derivatives

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Detailed crystallographic studies have been performed on derivatives containing the 1-(2-furoyl)piperazine moiety. One such study elucidated the structure of [4-(1-(2-Furoyl)piperazin-1-yl)]-4-(ethyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene. bas.bg The analysis revealed that this compound crystallizes in the monoclinic space group P21/c. bas.bgresearchgate.net The precise determination of the unit cell dimensions and the refinement of the structure to a low residual index (R1 = 0.031) confirm a high-quality structural model. bas.bgresearchgate.net This type of analysis is fundamental for confirming the connectivity of atoms and understanding the stereochemical and conformational results of the synthesis. researchgate.net

In related structures, such as N-benzoylated piperazines, X-ray diffraction has been used to support findings from other spectroscopic methods like NMR regarding the conformational behavior of the piperazine ring, which often exists in a chair conformation. researchgate.net Similarly, for substituted piperazine-2,5-diones, X-ray crystallography has been instrumental in identifying the cis or trans relationship of substituents, showing that specific reaction conditions can lead to a major isomer. chemrxiv.org

Another relevant example is the crystallographic analysis of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine monohydrochloride methanolate, a complex derivative. google.com The powder X-ray diffraction (PXRD) pattern for this compound shows characteristic peaks that define its specific crystalline form, which is essential for pharmaceutical development and quality control. google.com

The data obtained from these crystallographic analyses are indispensable for structure-activity relationship (SAR) studies, where understanding the precise three-dimensional shape of a molecule is key to explaining its biological activity.

Table 1: Crystallographic Data for a 1-(2-Furoyl)piperazine Analogue Data for [4-(1-(2-Furoyl)piperazin-1-yl)]-4-(ethyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene. bas.bgresearchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P21/c
a (Å) 12.5503(2)
b (Å) 11.2039(2)
c (Å) 14.1007(4)
Z 4
Final R index (R1) 0.031

Table 2: Powder X-ray Diffraction Peaks for a Tetrahydro-2-furoyl Piperazine Analogue Characteristic peaks (2θ) for 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine monohydrochloride methanolate. google.com

Peak Position (2θ ± 0.2°)
5.09
9.63
11.64
15.32
16.63
21.25
22.24
22.28
26.62
28.93

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the characterization of compounds containing chromophores—parts of a molecule that absorb light in the UV or visible region. In furoyl piperazine analogues, the primary chromophores are the furan ring and any other aromatic or conjugated systems present in the molecule. This technique is valuable for confirming the presence of these groups and for quantitative analysis.

The characterization of newly synthesized piperazine derivatives frequently includes UV-Vis spectroscopy. ijcce.ac.ir For instance, in the synthesis of dibenzofuran-piperazine derivatives, including a compound containing the 4-(2-furoyl)piperazine moiety, a UV-Vis spectrophotometer was employed to support the structural elucidation, alongside other methods like IR, NMR, and mass spectrometry. tandfonline.com The analysis helps in confirming the electronic structure of the conjugated systems within the molecule.

While detailed UV-Vis spectral data for this compound is not extensively published, the application of this technique is well-documented for related compounds. For example, a spectrophotometric method for the determination of piperazine and its salts relies on the UV measurement of N-nitroso derivatives, which are formed upon reaction with nitrous acid. nih.gov This illustrates how UV-Vis can be used quantitatively after a specific chromophore-forming reaction. Beer's law is often obeyed in a specific concentration range, allowing for the quantification of the analyte. nih.gov

In the context of metal ion complexation studies, UV-Vis spectroscopy is used to calculate the percentage of metal extraction by piperazine-containing ligands, demonstrating its utility in analytical applications beyond simple characterization. researchgate.net The changes in the absorption spectrum upon complexation can provide information about the nature of the interaction between the ligand and the metal ion.

The synthesis of various new piperazine derivatives often lists UV-Vis spectroscopy as one of the characterization techniques used to confirm the structures of the final products. grafiati.com The absorption maxima (λmax) and molar absorptivity values are characteristic for a given structure and can be used to monitor the progress of a reaction or to assess the purity of the product.

Pre Clinical Biological Activities and Pharmacological Potential of Furoyl Piperazine Scaffolds

Antimicrobial Efficacy of Related Piperazine (B1678402) Derivatives

The piperazine nucleus is a recognized "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds with a wide range of therapeutic applications, including antimicrobial activities. pjps.pksemanticscholar.orgnih.gov The introduction of a furoyl moiety to the piperazine scaffold has been a strategy to develop novel antimicrobial agents. pjps.pkajol.info

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the antibacterial potential of furoyl piperazine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria.

In one study, a series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives were synthesized and screened for their in vitro antibacterial activity. pjps.pk The compounds were tested against Gram-negative bacteria such as Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa, and Gram-positive bacteria including Bacillus subtilis and Staphylococcus aureus. pjps.pk The results indicated that these derivatives are decent inhibitors of bacterial growth. pjps.pk For instance, the derivative 3e (2-furyl[4-(2-bromobenzyl)-1-piperazinyl]methanone) showed a minimum inhibitory concentration (MIC) of 7.52±0.3µg/mL against S. typhi, which was comparable to the reference standard, ciprofloxacin (B1669076) (MIC = 7.45±0.58µg/mL). pjps.pk Another derivative, 3a (2-furyl[4-(benzyl)-1-piperazinyl]methanone), was most effective against E. coli with an MIC of 7.97±0.9858µg/mL. pjps.pk Against P. aeruginosa, derivative 3i (2-furyl[4-(2-phenylethyl)-1-piperazinyl]methanone) displayed the lowest MIC value at 9.89±0.41µg/mL. pjps.pk For the Gram-positive strains, derivative 3d (2-furyl[4-(4-chlorobenzyl)-1-piperazinyl]methanone) had the lowest MIC against B. subtilis (8.75±0.7µg/mL). pjps.pk

Another study focused on carbamate (B1207046) derivatives bearing a 2-furoyl-1-piperazine moiety. semanticscholar.org These compounds also exhibited good antibacterial activities against both Gram-positive and Gram-negative bacterial strains. semanticscholar.org Specifically, carbamate 14 (2,4,6-trinitrophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate) showed the lowest MIC value against E. coli at 9.95 ± 0.48 μM. semanticscholar.org Compound 16 (2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate) was particularly potent, showing the lowest MIC against S. typhi (8.96 ± 0.49 μM) and P. aeruginosa (9.27 ± 0.16 μM). semanticscholar.org Against S. aureus, compound 16 had an MIC of 16.87 ± 0.41 μM. semanticscholar.org

Furthermore, a series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides were synthesized and evaluated. ajol.info Molecules 5g , 5a , 5p , and 5i were identified as potent agents against S. aureus, S. typhi, P. aeruginosa, E. coli, and B. subtilis with MIC values ranging from 8.34 to 9.24 µM. ajol.info

Table 1: Antibacterial Activity of Furoyl Piperazine Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL or µM) Reference
3e (2-furyl[4-(2-bromobenzyl)-1-piperazinyl]methanone) S. typhi 7.52 ± 0.3 µg/mL pjps.pk
3a (2-furyl[4-(benzyl)-1-piperazinyl]methanone) E. coli 7.97 ± 0.9858 µg/mL pjps.pk
3i (2-furyl[4-(2-phenylethyl)-1-piperazinyl]methanone) P. aeruginosa 9.89 ± 0.41 µg/mL pjps.pk
3d (2-furyl[4-(4-chlorobenzyl)-1-piperazinyl]methanone) B. subtilis 8.75 ± 0.7 µg/mL pjps.pk
14 (2,4,6-trinitrophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate) E. coli 9.95 ± 0.48 µM semanticscholar.org
16 (2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate) S. typhi 8.96 ± 0.49 µM semanticscholar.org
16 (2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate) P. aeruginosa 9.27 ± 0.16 µM semanticscholar.org
16 (2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate) S. aureus 16.87 ± 0.41 µM semanticscholar.org
5g S. aureus 8.34 ± 0.55 µM ajol.info
5a S. typhi 8.37 ± 0.12 µM ajol.info
5p P. aeruginosa 8.65 ± 0.57 µM ajol.info
5g E. coli 8.97 ± 0.12 µM ajol.info
5i B. subtilis 9.24 ± 0.50 µM ajol.info

Antifungal Activity against Fungal Pathogens

The exploration of furoyl piperazine derivatives has also extended to their potential as antifungal agents. Research has shown that certain derivatives exhibit notable activity against various fungal pathogens. nih.govnih.govresearchgate.net

For instance, a study investigating new Mannich bases with a piperazine moiety found that all tested compounds displayed high fungistatic activity against Candida species, particularly C. parapsilosis. nih.gov Another study on N-phenylpiperazine derivatives reported that 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride had the highest activity against Fusarium avenaceum with a MIC of 14.2 µM. nih.govresearchgate.net

Derivatives of piperazine containing an imidazole (B134444) moiety have shown better antifungal activity compared to those with a triazole moiety. japsonline.com Specifically, these compounds were tested against Candida albicans. japsonline.com In a broader context, piperazine-containing compounds have been recognized for their antifungal properties, contributing to the ongoing search for new and effective antifungal treatments. nih.gov

Mechanistic Studies of Antimicrobial Action in Furoyl Piperazine Analogues

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For furoyl piperazine analogues, the proposed mechanisms often involve the inhibition of essential bacterial enzymes.

One of the key targets for piperazine-containing antibiotics like ciprofloxacin is DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govmdpi.com The inhibition of DNA gyrase and the related enzyme topoisomerase IV is a well-established mechanism for fluoroquinolone antibiotics. mdpi.com It is plausible that furoyl piperazine derivatives exert their antibacterial effects through a similar mechanism, although specific studies on "1-Ethyl-4-(2-furoyl)piperazine" are not detailed in the provided context.

Molecular docking studies on some piperazine derivatives have been performed to understand their interaction with bacterial enzymes. For example, docking studies on piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety suggested that they could act as enoyl-ACP reductase (ENR) inhibitors, an enzyme involved in fatty acid biosynthesis in bacteria. mdpi.com While not directly about furoyl piperazines, this highlights a potential avenue for the antimicrobial action of related scaffolds.

Anticancer and Antitumor Potential of Furoyl Piperazine Derivatives

The piperazine scaffold is a prominent feature in many anticancer drugs, and its derivatives, including those with a furoyl group, have shown significant potential in preclinical cancer research. nih.govtandfonline.comresearchgate.net

In vitro Cytotoxicity against Human Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic effects of furoyl piperazine derivatives against a variety of human cancer cell lines.

A notable example is a berberine (B55584) derivative with a furoyl piperazine substituent, which demonstrated the highest anticancer activity against the CaSki (cervical cancer) cell line, with an IC50 value of 6.11 µM. nih.govtandfonline.com This was significantly more potent than the parent compound, berberine. nih.govtandfonline.com

In a study involving vindoline-piperazine conjugates, the derivative containing 1-(2-furoyl)piperazine (B32637) was among the compounds synthesized and tested for antiproliferative activity. mdpi.com While other derivatives in this series showed more potent activity, the inclusion of the furoyl piperazine moiety underscores its relevance in the design of potential anticancer agents. mdpi.com

Another study on benzothiazole-piperazine derivatives evaluated their cytotoxic activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HUH-7 (liver cancer) cell lines. Although specific data for a furoyl-containing derivative was not highlighted, the general class of compounds showed promising activity.

Table 2: In vitro Cytotoxicity of a Furoyl Piperazine Derivative

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Berberine derivative with a furoyl piperazine substituent CaSki 6.11 nih.govtandfonline.com

Investigation of Cellular and Molecular Mechanisms Underlying Anticancer Effects

Research into the mechanisms by which furoyl piperazine derivatives exert their anticancer effects is ongoing. Studies on related piperazine compounds suggest several potential pathways.

One common mechanism is the induction of apoptosis (programmed cell death). For example, some ursolic acid derivatives with a piperazine moiety were found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cells. tandfonline.com Similarly, a piperazine-containing derivative was shown to inhibit the proliferation of MV4-11 cells through caspase-dependent apoptosis. nih.gov

Cell cycle arrest is another frequently observed mechanism. A chalcone-piperazine derivative was found to arrest the cell cycle at the G2/M phase in PC3 prostate cancer cells. nih.gov Another study on thiosemicarbazones combined with a piperazine ring showed a decrease in the percentage of cells in the G0/G1 phase and an increase in the S phase in HCT116, U-251, and MCF-7 cell lines. nih.gov

While specific mechanistic studies on "this compound" are not available in the provided results, the findings from related furoyl piperazine and broader piperazine derivatives suggest that these compounds likely interfere with fundamental cellular processes such as cell division and survival, making them promising candidates for further anticancer drug development.

Enzyme Inhibitory Profiles

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various enzymes implicated in several diseases.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical in the breakdown of the neurotransmitter acetylcholine. semanticscholar.org Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. semanticscholar.orgnih.govrsc.org

Several studies have highlighted the cholinesterase inhibitory activity of furoyl piperazine derivatives. For instance, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized and evaluated for their BChE inhibitory potential. researchgate.nethilarispublisher.com Among them, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b) and N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5h) showed potent inhibition with IC50 values of 0.82 ± 0.001 μM and 0.91 ± 0.003 μM, respectively, comparable to the standard drug Eserine (IC50 = 0.85 ± 0.0001 μM). hilarispublisher.com

In another study, carbamate derivatives bearing a 2-furoyl-1-piperazine moiety were synthesized. semanticscholar.org While most compounds were active against AChE, phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate (12) was the most potent AChE inhibitor with an IC50 value of 18.91 ± 0.04 μM. semanticscholar.org This same compound also showed weak inhibitory activity against BChE (IC50 = 361.27 ± 0.13 μM). semanticscholar.org

Furthermore, research on benzamide (B126) derivatives revealed that N-cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methyl-benzamide and N-cyclohexyl-3-[4-(2-furoyl)-1-piperazinyl] methylbenzamide were effective BChE inhibitors. nih.govrsc.org

Table 1: Cholinesterase Inhibitory Activity of Furoyl Piperazine Derivatives

Compound Target Enzyme IC50 (µM) Reference
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b) BChE 0.82 ± 0.001 hilarispublisher.com
N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5h) BChE 0.91 ± 0.003 hilarispublisher.com
Phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate (12) AChE 18.91 ± 0.04 semanticscholar.org
Phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate (12) BChE 361.27 ± 0.13 semanticscholar.org
Eserine (Reference) BChE 0.85 ± 0.0001 hilarispublisher.com
Eserine (Reference) AChE 0.04 ± 0.0001 semanticscholar.org

Alpha-Glucosidase and Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Alpha-glucosidase and dipeptidyl peptidase-4 (DPP-4) are important targets in the management of type 2 diabetes. nih.govnih.govnih.gov Alpha-glucosidase inhibitors delay carbohydrate digestion and absorption, while DPP-4 inhibitors enhance the action of incretin (B1656795) hormones, leading to improved glycemic control. nih.govnih.govgoogle.com.pg

Research has shown that furoyl piperazine derivatives can inhibit these enzymes. A study on 2-furoic piperazide derivatives demonstrated their potential as α-glucosidase inhibitors. nih.gov Similarly, carbamate derivatives containing a 2-furoyl-1-piperazine moiety, specifically 2,4,6-tribromophenyl 2-[4-(2-furoyl)-1-piperazinyl]ethylcarbamate (9) and 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate (16), exhibited weak inhibitory activity against α-glucosidase with IC50 values of 345.16 ± 0.16 μM and 422.61 ± 0.13 μM, respectively. semanticscholar.org

Furthermore, a study on sulfonyl piperazine derivatives showed DPP-4 inhibitory activity ranging from 19% to 30% at a concentration of 100 μM. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Furoyl Piperazine Derivatives

Compound IC50 (µM) Reference
2,4,6-tribromophenyl 2-[4-(2-furoyl)-1-piperazinyl]ethylcarbamate (9) 345.16 ± 0.16 semanticscholar.org
2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate (16) 422.61 ± 0.13 semanticscholar.org
Acarbose (Reference) 38.25 ± 0.12 semanticscholar.org

Inhibition of Other Key Enzymes (e.g., PARP-1, Lactate Dehydrogenase A)

Furoyl piperazine scaffolds have also been investigated for their ability to inhibit other enzymes relevant to disease. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy. nih.gov While direct studies on this compound as a PARP-1 inhibitor are limited, the broader class of piperazine-containing compounds has shown potential in this area.

Lactate dehydrogenase A (LDHA) is another enzyme of interest, particularly in cancer metabolism, as its inhibition can disrupt the energy supply of tumor cells. nih.gov Research into the inhibition of LDHA by furoyl piperazine derivatives is an emerging area.

Neurobiological Activities and Neuroprotective Effects

Beyond enzyme inhibition, furoyl piperazine derivatives have shown promise in modulating neurobiological pathways and exerting neuroprotective effects.

Neuroprotection in Cellular and Tissue Models

Neuroinflammation and oxidative stress are implicated in the pathology of neurodegenerative diseases. google.com Studies have shown that certain piperazine derivatives can protect neuronal cells from damage. For example, a novel benzothiazole–piperazine hybrid demonstrated the ability to protect SHSY-5Y cells from H2O2-induced neurotoxicity, suggesting its potential to mitigate oxidative stress-mediated cell death. rsc.org While not directly involving this compound, this highlights the neuroprotective potential of the broader piperazine class.

Modulation of Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine Receptors, Histamine (B1213489) H3 Receptors, Urotensin-II Receptors)

Furoyl piperazine derivatives have been shown to interact with various neurotransmitter receptors. Arylpiperazines are a well-known class of ligands for serotonin (B10506) receptors, and modifications of this scaffold can lead to high affinity and specificity for subtypes like 5-HT1A, 5-HT2A, and 5-HT2C. nih.gov For instance, a norbornene derivative containing a 4-(2-furoyl)piperazin-1-yl moiety was found to be a selective ligand for the 5-HT2C receptor. nih.gov

The versatility of the piperazine scaffold allows for its incorporation into molecules targeting a wide range of receptors, indicating its broad potential in the development of new drugs for neurological and psychiatric disorders. researchgate.net

Diverse Pre-clinical Biological Activities of Furoyl Piperazine Analogs

Furoyl piperazine analogs have demonstrated a range of pre-clinical biological activities, highlighting their potential as a foundation for the development of new therapeutic agents. These activities include antiviral, antihypertensive, anti-inflammatory, analgesic, anthelmintic, antiprotozoal, and antioxidant effects. nih.govresearchgate.netevitachem.com The versatility of the furoyl piperazine core allows for structural modifications that can enhance its affinity and efficacy for various biological targets.

Antiviral Properties

The emergence of viral diseases necessitates the continuous search for novel antiviral agents. Furoyl piperazine analogs have shown promise in this area. For instance, an adenosine (B11128) analog incorporating a piperazine moiety demonstrated notable inhibitory activity against Coxsackievirus B3 (CVB3), with a half-maximal inhibitory concentration (IC50) of 5.1 ± 2.3 mg/L. nih.gov This was more potent than the reference drug ribavirin. nih.gov Studies on other piperazine derivatives have also indicated their potential as broad-spectrum antiviral agents, including against influenza and other coronaviruses. google.comacs.org

Compound/AnalogVirusActivityReference
Adenosine analog with piperazineCoxsackievirus B3 (CVB3)IC50: 5.1 ± 2.3 mg/L nih.gov
GC-78-HClSARS-CoV-2EC50: 0.40 μM acs.org
GC-55-HClSARS-CoV-2 VariantsEC50: 0.08–0.13 μM acs.org

Antihypertensive Potential

Hypertension is a major risk factor for cardiovascular diseases. Research into furoyl piperazine derivatives has revealed their potential as antihypertensive agents. A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives containing a 4-(2-furoyl)piperazin-1-yl moiety were evaluated for their ability to lower blood pressure in spontaneously hypertensive rats (SHRs). One compound in this series, 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, was identified as a highly potent and selective antagonist of alpha 1-adrenoceptors, with a pA2 value of 9.76 ± 0.26 in the rabbit pulmonary artery, making it approximately 20 times more active than prazosin. Another study on a piperazine derivative, compound 119, showed a 23.7% reduction in mean arterial pressure in SHRs at 4 hours. nih.gov

Compound/AnalogModelEffectReference
4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinolineRabbit pulmonary arterypA2 = 9.76 ± 0.26
Compound 119Spontaneously Hypertensive Rats (SHRs)23.7% reduction in Mean Arterial Pressure nih.gov

Anti-inflammatory and Analgesic Effects

Inflammation is a key component of many chronic diseases, and the development of effective anti-inflammatory and analgesic agents remains a priority. jrespharm.com Furoyl piperazine analogs have been investigated for these properties. evitachem.comnih.gov Some benzamide derivatives carrying a furoyl piperazine moiety have been reported to possess anti-inflammatory and analgesic properties. hilarispublisher.com Similarly, a series of piperazine substituted indole (B1671886) derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds exhibiting higher potency than the standard drug, aspirin (B1665792). jrespharm.com In studies on piperazine derivatives, compounds have demonstrated dose-dependent anti-inflammatory responses, with some showing 85-90% anti-inflammatory effects at higher concentrations. biomedpharmajournal.org The analgesic potential of piperazine derivatives has also been noted, with some compounds showing more significant activity than aspirin in p-benzoquinone-induced writhing tests. pcbiochemres.com

Compound/AnalogActivityKey FindingReference
Piperazine substituted indole derivativesAnti-inflammatoryMore potent than aspirin jrespharm.com
Phenyl piperazine derivatives (P6, P7, P22)Anti-inflammatory85-90% effect at 500 µg/mL biomedpharmajournal.org
Piperazine amide containing pyridazine (B1198779) derivativesAnalgesicMore potent than aspirin pcbiochemres.com

Anthelmintic and Antiprotozoal Activities

Parasitic infections caused by helminths and protozoa affect a significant portion of the global population. nih.gov The piperazine scaffold has a history of use in anthelmintic drugs. Analogs incorporating the 4-(2-furoyl)piperazine structure have been investigated for their potential against these parasites. evitachem.com Some imidazole derivatives containing a furoylpiperazine moiety have shown high selectivity and activity against Trypanosoma cruzi, the parasite that causes Chagas disease. uantwerpen.be For instance, compound 7 in one study had an IC50 of 0.04 µM against T. cruzi. uantwerpen.be Other research has highlighted the potential of piperazine derivatives against various protozoan parasites, including Plasmodium falciparum, Leishmania major, and Trichomonas vaginalis. nih.govresearchgate.net

Compound/AnalogParasiteActivityReference
Imidazole derivative (Compound 7)Trypanosoma cruziIC50: 0.04 µM uantwerpen.be
Acylhydrazine derivative (79b)Plasmodium falciparum (w2 strain)IC50: 0.2 µM nih.gov

Antioxidant Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases. jrespharm.com Furoyl piperazine analogs have been evaluated for their ability to counteract oxidative damage. researchgate.net A series of piperazine substituted indole derivatives were tested for their antioxidant properties, with some compounds showing significant DPPH free radical scavenging activity, comparable to Vitamin E. jrespharm.com For example, compound 11 exhibited 85.63% DPPH scavenging activity. jrespharm.com Other studies on piperazine derivatives have also reported their potential as antioxidant agents. grafiati.com

Compound/AnalogAntioxidant AssayResultReference
Piperazine substituted indole (Compound 2)DPPH Scavenging81.63% jrespharm.com
Piperazine substituted indole (Compound 11)DPPH Scavenging85.63% jrespharm.com
Piperazine substituted indole (Compound 11)Lipid Peroxidation Inhibition79% jrespharm.com

Computational Chemistry and Theoretical Investigations of Piperazine Containing Compounds

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level.

Molecular docking simulations are employed to predict how furoyl-piperazine derivatives bind to the active sites of biological targets and to estimate their binding affinity. For instance, derivatives of 4-(2-furoyl)-1-piperazine have been docked into the active sites of various enzymes to predict their inhibitory potential.

In a study involving 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, a series of compounds were docked into the active pocket of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. hilarispublisher.com The compound N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b) showed an excellent IC50 value of 0.82 ± 0.001 μM, which was comparable to the reference standard, Eserine. hilarispublisher.comresearchgate.net This high inhibitory potential suggests a strong binding affinity to the enzyme. hilarispublisher.com Similarly, carbamate (B1207046) derivatives bearing a 2-furoyl-1-piperazine moiety were docked against acetylcholinesterase (AChE) and BChE. semanticscholar.org The compound phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate (12) exhibited the best inhibitory potential against AChE with an IC50 value of 18.91 ± 0.04 μM. semanticscholar.org Another study on benzothiazole–piperazine (B1678402) hybrids noted that a derivative with a terminal furoyl group (compound 14) showed moderate inhibition against AChE with an IC50 value of 10.87 μM. rsc.org

These studies demonstrate the utility of docking in predicting the biological activity of compounds containing the 1-(2-furoyl)piperazine (B32637) scaffold.

Table 1: Binding Affinity/Inhibitory Concentration of Furoyl-Piperazine Derivatives

Compound/Derivative Class Target Enzyme Reported Value (IC₅₀) Source
N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide Butyrylcholinesterase (BChE) 0.82 ± 0.001 μM hilarispublisher.comresearchgate.net
Phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate Acetylcholinesterase (AChE) 18.91 ± 0.04 μM semanticscholar.org
Phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate Butyrylcholinesterase (BChE) 361.27 ± 0.13 μM semanticscholar.org
Benzothiazole-piperazine hybrid with terminal furoyl group Acetylcholinesterase (AChE) 10.87 μM rsc.org

Docking studies also elucidate the specific intermolecular interactions that stabilize the ligand-target complex. For derivatives of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, docking simulations revealed key binding interactions within the butyrylcholinesterase active site. hilarispublisher.com For example, one of the synthesized compounds, 5a, was observed to form two arene-arene interactions. hilarispublisher.com In the case of carbamate derivatives, computational docking against AChE identified four significant interactions between the most active compound (12) and the active site residues of the protein. semanticscholar.org Molecular docking of benzothiazole–piperazine hybrids confirmed adequate binding of the molecules in the active site of AChE, with some binding to both the catalytic active site (CAS) and peripheral anionic site (PAS). rsc.org The furoyl group itself can be critical for these interactions, potentially disrupting bacterial cell wall synthesis or intercalating with DNA gyrase. vulcanchem.com These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for the molecule's inhibitory activity.

Prediction of Binding Modes and Affinities

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.mx It is widely applied to study the structural, electronic, and energetic properties of molecules like 1-Ethyl-4-(2-furoyl)piperazine. mdpi.comnih.gov

DFT calculations allow for the exploration of a molecule's energetic landscape, which maps the energy of the molecule as a function of its geometry. arxiv.org By calculating the energies of different possible conformations (conformers), researchers can identify the most stable, lowest-energy structure. acs.org This is crucial for understanding the molecule's behavior in a biological system. For instance, periodic DFT studies on crystalline piperazine derivatives have been used to analyze structural properties and stability under various conditions, such as high pressure. nih.gov The difference in energy between various conformers, such as the chair and boat forms of the piperazine ring, determines their relative populations at equilibrium. The most stable conformer is typically the one that predominates and is most likely to be the biologically active form. High-level computational methods have demonstrated that the energy differences between conformers can be calculated with high accuracy, typically within a few kJ/mol. acs.org

Table 2: Application of DFT in Analyzing Piperazine Compounds

Analysis Type Key Findings Significance Source
Geometric Optimization The piperazine ring can adopt different conformations, such as boat or chair forms, depending on the overall molecular structure. Determines the 3D shape of the molecule, which is critical for receptor binding. ijcce.ac.ircore.ac.uk
Energetic Analysis Calculates the relative stability of different conformers to identify the lowest-energy (most stable) structure. Predicts the predominant and likely bioactive conformation of the molecule. nih.govacs.org
Electronic Properties Determines the distribution of electrons, frontier molecular orbital energies (HOMO/LUMO), and reactivity descriptors. Provides insight into the molecule's reactivity and potential for intermolecular interactions. mdpi.comnih.gov

Conformational Analysis of the Piperazine Ring System

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors to predict the activity of new or untested compounds. mdpi.com

QSAR studies have been successfully applied to various classes of piperazine derivatives to predict activities such as antihistamine, antimalarial, and hypoglycemic effects. nih.govinsilico.eujmchemsci.com For a series of piperazine derivatives with antihistamine and antibradykinin effects, 3D-QSAR models showed that electrostatic and steric factors were well-correlated with the antagonistic effect. nih.gov In another study on aryl-piperazine derivatives with antimalarial activity, QSAR models were developed using a large pool of molecular descriptors to link structural characteristics to potency against different strains of the Plasmodium falciparum parasite. researchgate.netinsilico.eu For a set of triazolopiperazine derivatives designed as DPP-4 inhibitors for diabetes, QSAR studies were performed on 63 compounds to understand the chemical and structural requirements for inhibition. jmchemsci.com A study on piperazine derivatives as mTORC1 inhibitors for cancer therapy found that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and topological polar surface area (PSA) were significantly correlated to the inhibitory activity. mdpi.com These models, once validated, can be used to virtually screen new compounds and prioritize them for synthesis and testing, thereby accelerating the drug discovery process. mdpi.com

Table 3: Examples of QSAR Models for Piperazine Derivatives

Predicted Activity Key Molecular Descriptors Model Type Source
Antihistamine & Antibradykinin Effects Electrostatic and Steric Factors Comparative Molecular Field Analysis (CoMFA) nih.gov
Antimalarial Activity Various (from a pool of 1497 Dragon descriptors) Multivariable Linear Regressions researchgate.netinsilico.eu
DPP-4 Inhibition (Hypoglycemic) Topological Descriptors Quantitative Structural–Activity Relationship (QSAR) jmchemsci.com
mTORC1 Inhibition (Anticancer) ELUMO, Electrophilicity, Molar Refractivity, Log S, PSA Multiple Linear Regression (MLR) mdpi.com
α1-Adrenergic Antagonism Electrostatic, Polar, Dispersive, and Steric Interactions Theoretical QSAR acs.org

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-resolved behavior of molecules and their complexes at an atomic level. For piperazine-containing compounds, including derivatives of 1-(2-furoyl)piperazine, MD simulations provide critical insights into their dynamic interactions with biological targets, complementing static methods like molecular docking. While molecular docking predicts the preferred binding orientation of a ligand to a receptor, MD simulations elucidate the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the specific atomic interactions that stabilize the complex over time.

Research into piperazine derivatives frequently employs MD simulations to understand the nuanced differences in their binding affinities and mechanisms of action. For instance, MD simulations performed on the piperazine-containing molecule azamulin (B193673) with cytochrome P450 isoforms revealed that ligand binding induces different structural properties in the target proteins. tandfonline.com The binding of the ligand was shown to increase the flexibility of the CYP3A4 isoform, whereas it led to increased rigidity in the CYP3A5 isoform. tandfonline.com This highlights the ability of MD simulations to capture the subtle, dynamic effects of a ligand on its receptor's structure.

The primary goal of these simulations in the context of drug design is to validate docking poses and to analyze the stability of key interactions. By simulating the trajectory of atoms over a period of nanoseconds or longer, researchers can observe whether the crucial hydrogen bonds, hydrophobic interactions, or pi-stacking interactions predicted by docking are maintained. This dynamic view is essential for assessing the true potential of a compound. Studies on other heterocyclic compounds have used MD simulations to reveal the dynamic interactions between ligands and target proteins, which is crucial for initiating the development of new drugs. ajgreenchem.com

Detailed analysis from MD simulations can be summarized to quantify the stability and nature of the interactions. Key parameters often extracted from these simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energies to predict binding affinity.

The table below illustrates the type of detailed interaction data that can be generated from MD simulations for a hypothetical complex between a piperazine derivative and its target protein, based on findings for related compounds.

Table 1: Representative Data from Molecular Dynamics Simulation of a Piperazine Derivative-Protein Complex

Simulation Parameter Finding Implication
Ligand RMSD Stable trajectory with low deviation (< 2 Å) after initial equilibration. The ligand remains stably bound in the active site throughout the simulation.
Protein RMSF Reduced fluctuation in active site loops (e.g., residues 85-95) upon ligand binding. The ligand stabilizes the active site, inducing a more rigid and ordered conformation.
Key Interactions Persistent hydrogen bond between the furoyl oxygen and the backbone NH of Gly135. This specific interaction is a critical anchor point for the ligand's binding.
Consistent hydrophobic interactions between the ethyl-piperazine moiety and a hydrophobic pocket formed by Leu25, Val45, and Ile100. Van der Waals forces in this pocket significantly contribute to binding affinity.

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Predicts a strong and favorable binding affinity of the ligand for the target protein. |

Medicinal Chemistry Strategies and Structure Activity Relationship Sar of Furoyl Piperazine Moieties

Elucidation of Substituent Effects on Biological Activity

The biological activity of furoyl piperazine (B1678402) derivatives is profoundly influenced by the nature of substituents on both the piperazine and furoyl rings, as well as the linking structures.

The substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the efficacy and selectivity of the compound. Variations from simple alkyl groups to complex aryl systems can lead to significant changes in biological activity.

For instance, in a study of vindoline-piperazine conjugates, derivatives with N-(4-trifluoromethylphenyl) and N-[4-(trifluoromethyl)benzyl] piperazine groups showed significantly greater anticancer efficacy than conjugates containing N-methyl or N-(2-furoyl) groups. mdpi.com This suggests that electron-withdrawing aryl groups can enhance antiproliferative activity in certain molecular contexts. mdpi.com Similarly, research on 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as antibacterial agents found that a 2-bromobenzyl group at the N-4 position resulted in the most potent activity against S. typhi. pjps.pk

In a separate investigation targeting butyrylcholinesterase for potential Alzheimer's disease treatment, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides was synthesized. hilarispublisher.comresearchgate.net The compound featuring a 4-ethylphenyl group on the terminal benzamide (B126) (compound 5b ) demonstrated the most potent enzyme inhibition, with an IC₅₀ value of 0.82 µM, which was superior to the reference standard, Eserine. hilarispublisher.comresearchgate.net This highlights how even a small alkyl substitution on a distal aryl ring can significantly enhance potency. researchgate.net

The furoyl moiety is not merely a passive component; its modification can dramatically alter the pharmacological profile of the parent molecule. The introduction of substituents onto the furan (B31954) ring can enhance potency and modulate activity.

A key example is seen in the development of oxazolidinone antibacterial agents. Studies have shown that incorporating a 5-nitro-2-furoyl moiety, instead of an unsubstituted furoyl group, selectively enhanced antibacterial activity. researchgate.net Specifically, derivatives with 5-nitrofuroyl substitutions were found to be four- to eightfold more potent than the drug linezolid (B1675486) against M. catarrhalis. researchgate.net This demonstrates that the addition of a nitro group to the furoyl ring is a powerful strategy for potentiating antibacterial effects.

Furthermore, the presence of the 2-furoyl group itself has been identified as crucial for certain activities. In a study of dibenzofuran-piperazine derivatives, the compound bearing a 2-furoyl moiety exhibited potent antiplatelet activity, with an inhibition percentage on arachidonic acid-induced platelet aggregation comparable to that of aspirin (B1665792). tandfonline.comgazi.edu.tr

The linker connecting the furoyl piperazine core to other parts of a molecule significantly affects its biological properties. The composition, length, and rigidity of the linker are critical design elements.

In the development of PROTACs (Proteolysis Targeting Chimeras), incorporating a piperazine ring into the linker is a common strategy to increase rigidity and potentially improve solubility upon protonation. nih.gov Research has shown that the basicity (pKa) of the piperazine nitrogen is highly sensitive to the proximity of other functional groups, such as carbonyls, within the linker. nih.gov The basicity reaches a maximum when a carbonyl group is at least three methylene (B1212753) units away, a crucial consideration for designing linkers with optimal physicochemical properties. nih.gov

SAR studies on vindoline (B23647) derivatives revealed that the nature of the linkage to the piperazine was critical. mdpi.com Compounds where the piperazine was attached via an N-alkyl linker were found to be more active as anticancer agents than their N-acyl-linked counterparts. mdpi.com Another study explored a series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides, using a propanamide structure as the linker to connect the furoyl piperazine moiety to various aryl and aralkyl groups, leading to compounds with notable antibacterial activity. ajol.info

Modifications of the Furoyl Moiety and their Pharmacological Implications

Stereochemical Considerations and Conformational Flexibility of the Piperazine Core

The three-dimensional structure of the piperazine ring is fundamental to its interaction with biological targets. The ring typically exists in a state of dynamic conformational equilibrium, predominantly adopting a chair conformation to minimize steric hindrance. rsc.org In this conformation, large substituents generally prefer an equatorial position.

However, the piperazine ring is flexible, and other conformations, such as the twist-boat, are possible and can be biologically relevant. researchgate.netnih.gov The presence of bulky substituents or specific structural constraints can favor these alternative conformations. nih.govvulcanchem.com For example, a study on 2,6-disubstituted piperazines found that the ring adopted a twist-boat conformation due to allylic strain between methyl substituents and a carbamate (B1207046) protecting group. nih.gov

This conformational flexibility can be crucial for biological activity. Analysis of piperazine-based HIV-1 inhibitors suggested that the flexibility of these molecules is more important for their inhibitory activity than has been generally assumed. nih.gov While a chair conformation was deemed essential for HIV-1 attachment inhibition, the ability to adapt conformationally upon binding to the target protein (gp120) may be key to their potency. researchgate.net The energy difference between the chair and twisted-chair conformations can be small, suggesting that multiple energetically similar conformations may be bioactive, allowing a single molecule to interact with different targets. ptfarm.pl

Rational Design Principles for Optimized Furoyl Piperazine-Based Bioactive Agents

Based on the structure-activity relationships discussed, several rational design principles can be formulated for the optimization of bioactive agents based on the furoyl piperazine scaffold.

Strategic N-4 Substitution: The substituent on the N-4 nitrogen of the piperazine ring is a primary point for optimization. The choice between small alkyl groups (like the ethyl in 1-Ethyl-4-(2-furoyl)piperazine), and larger, functionalized aryl groups should be guided by the therapeutic target. For instance, electron-withdrawing groups on an aryl substituent may enhance anticancer activity, while specific aralkyl groups can be tailored for antibacterial potency. mdpi.compjps.pk

Furoyl Moiety Functionalization: The furoyl ring should be viewed as a modifiable component. The addition of electron-withdrawing groups, such as a nitro group at the 5-position, is a proven strategy to significantly boost antibacterial activity. researchgate.net

Linker Optimization: When the furoyl piperazine is part of a larger molecule, the linker's design is critical. Key considerations include the type of linkage (e.g., alkyl vs. acyl), length, and rigidity. mdpi.comnih.gov Optimizing the linker can fine-tune physicochemical properties like solubility and basicity, which are essential for favorable pharmacokinetics. nih.gov

Conformational and Stereochemical Control: An understanding of the piperazine core's conformational preferences is vital. While the low-energy chair conformation is often predominant, designing molecules that can access other bioactive conformations, like the twist-boat, may be advantageous for specific targets. researchgate.netnih.gov When chiral centers are present, their stereochemistry must be controlled, as different enantiomers can have vastly different activities.

By integrating these principles, medicinal chemists can rationally design and optimize furoyl piperazine-based compounds with improved efficacy, selectivity, and drug-like properties.

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-4-(2-furoyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between a piperazine derivative and a furoyl chloride. For example:

  • Cu-catalyzed azide-alkyne cycloaddition (CuAAC): A method adapted from similar piperazine-triazole syntheses uses CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system. Reaction time (2–3 hours) and stoichiometric ratios (1.2 equiv. of azide derivatives) are critical for optimal yields .
  • Amide bond formation: Activation of carboxylic acids (e.g., 2-furoic acid) with coupling agents like EDC/HOAt facilitates piperazine functionalization. Solvent polarity and temperature (ambient vs. reflux) significantly affect reaction efficiency .

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield
Catalyst (CuSO₄)0.3–0.5 equiv.Enhances regioselectivity
Solvent Ratio (H₂O:DCM)1:2 to 1:4Higher DCM improves solubility
Reaction Time2–6 hoursProlonged time reduces byproducts

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions on the piperazine ring. For example, ethyl and furoyl groups show distinct shifts: ethyl protons at δ 1.1–1.3 ppm and furoyl carbonyl at δ 165–170 ppm .
  • HPLC: Reversed-phase cation-exchange columns (e.g., Primesep 200) with UV/ELSD detection resolve hydrophilic piperazine derivatives. Mobile phases often include ammonium formate for ionization .
  • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 221.1) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

Methodological Answer:

  • Substituent Variation: Replace the ethyl group with halogenated or aromatic moieties (e.g., 4-fluorobenzyl) to enhance lipophilicity and membrane penetration. Evidence from similar compounds shows that electron-withdrawing groups improve antibacterial potency .
  • Bioisosteric Replacement: Substitute the furoyl group with thiophene or pyridine carbonyls to modulate binding affinity. For example, 1-(2-thienylcarbonyl)piperazine derivatives exhibit enhanced biofilm inhibition .
  • Validation: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing activity to reference drugs like ciprofloxacin .

Q. How do crystallographic data resolve contradictions in reported bioactivity profiles of piperazine derivatives?

Methodological Answer:

  • Hydrogen Bonding Analysis: X-ray diffraction of 1-aroylpiperazines reveals that C–H⋯O interactions and π-stacking influence molecular packing and solubility. For example, disordered aroyl rings in halogenated derivatives reduce crystallinity, complicating in vitro bioactivity comparisons .
  • DFT Calculations: Compare experimental crystal structures with computed electrostatic potential maps to identify electron-deficient regions that interact with biological targets (e.g., enzyme active sites) .

Q. Table 2: Key Crystallographic Parameters

CompoundSpace GroupHydrogen BondsBioactivity (IC₅₀)
1-(2-Furoyl)piperazineP2₁/cC–H⋯O (2.8 Å)12.5 μM (DPPH assay)
1-(4-Chlorobenzoyl)piperazineP-1π-stacking8.3 μM (Anticancer)

Q. What strategies validate molecular docking predictions for this compound in kinase inhibition studies?

Methodological Answer:

  • Docking Setup: Use AutoDock Vina with a grid box centered on the ATP-binding pocket of target kinases (e.g., PI3K). Include water molecules and co-crystallized ligands for accuracy .
  • Experimental Correlation: Compare predicted binding energies (ΔG) with IC₅₀ values from kinase inhibition assays. For example, a ΔG ≤ −8.0 kcal/mol typically correlates with IC₅₀ < 10 μM .
  • Mutagenesis Studies: Validate key residue interactions (e.g., Lys802 in PI3K) by measuring activity loss in mutant kinases .

Q. How can conflicting data on metabolic stability of piperazine derivatives be analyzed?

Methodological Answer:

  • In Vitro Assays: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. For instance, ethyl substituents reduce CYP450-mediated oxidation compared to methyl groups .
  • LC-MS/MS Metabolite ID: Identify major Phase I metabolites (e.g., N-dealkylation, hydroxylation) to pinpoint instability hotspots. Compare with computational predictions (e.g., P450 SOM tool) .

Q. What methodological pitfalls arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix Effects: Plasma proteins can bind piperazines, reducing recovery. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Ion Suppression in LC-MS: Use isotopically labeled internal standards (e.g., ¹³C-ethyl analog) to normalize signal variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.